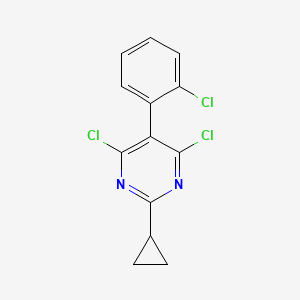
4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidine, a related compound, involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a saturated hindered amine, the hydrochloride salt of a saturated hindered amine, or an unsaturated 5-membered nitrogen-containing ring or a mixture thereof .Applications De Recherche Scientifique
Anticancer Research:
The cyclopropylpyrimidine scaffold in this compound has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit specific cancer cell lines by interfering with cellular processes such as DNA replication and repair. Preliminary studies suggest that it may selectively target cancer cells while sparing healthy ones, making it an exciting avenue for further exploration .
Antiviral Activity:
The chlorinated phenyl groups contribute to the compound’s antiviral properties. Scientists are studying its efficacy against viral infections, particularly RNA viruses. By targeting viral enzymes or proteins, it may inhibit viral replication and reduce viral load. Its unique structure could lead to the development of novel antiviral drugs .
Agrochemicals and Crop Protection:
Cyclopropylpyrimidines have been investigated as potential agrochemicals due to their pesticidal properties. Researchers are exploring whether 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine can effectively control pests, fungi, or weeds in agriculture. Its selective action and low environmental impact make it an attractive candidate for crop protection .
Neurological Disorders:
The compound’s unique structure suggests possible interactions with neuronal receptors or enzymes. Researchers are studying its effects on neurotransmitter systems, neuroinflammation, and neurodegenerative diseases. It may hold promise as a lead compound for drug development in conditions like Alzheimer’s disease or Parkinson’s disease .
Materials Science and Organic Electronics:
Functionalized pyrimidines play a role in materials science. Researchers are exploring their use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. The cyclopropyl group could enhance charge transport properties, making this compound interesting for organic electronic devices .
Medicinal Chemistry and Drug Design:
The compound’s unique combination of chlorinated phenyl and cyclopropyl moieties provides a valuable scaffold for medicinal chemistry. Scientists are modifying its structure to create derivatives with improved pharmacokinetics, bioavailability, and target specificity. These derivatives could serve as potential drug candidates for various diseases .
Propriétés
IUPAC Name |
4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2/c14-9-4-2-1-3-8(9)10-11(15)17-13(7-5-6-7)18-12(10)16/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVDIIPJAQIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
CAS RN |
1523025-65-1 |
Source


|
| Record name | 4,6-dichloro-5-(2-chlorophenyl)-2-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)


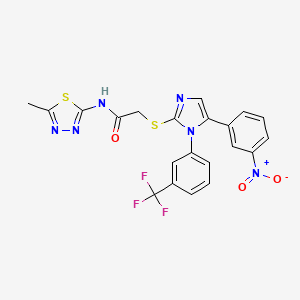
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2611001.png)

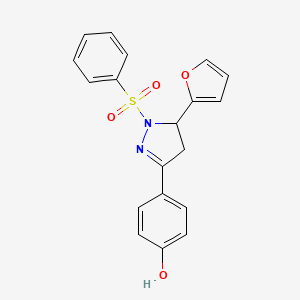
![4-methyl-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2611010.png)
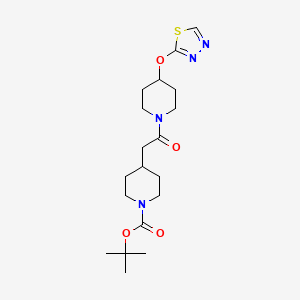

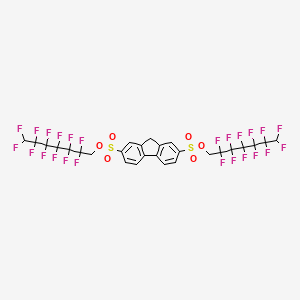
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611015.png)